2-[[4-Amino-2-(ethylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methylidene]propanedinitrile
Description
2-[[4-Amino-2-(ethylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methylidene]propanedinitrile is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities
Properties
IUPAC Name |
2-[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5S/c1-2-20-15-21-14(19)13(22-15)12(10(7-17)8-18)9-3-5-11(16)6-4-9/h3-6H,2,19H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWXCKLCCVMHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=C(C#N)C#N)C2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Amino-2-(ethylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methylidene]propanedinitrile typically involves the reaction of 4-bromoacetophenone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with ethylamine and malononitrile under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[[4-Amino-2-(ethylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[[4-Amino-2-(ethylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-Amino-2-(ethylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can modulate biochemical pathways by activating or inhibiting enzymes, while the bromophenyl group can interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-Amino-2-(methylamino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methylidene]propanedinitrile
- 2-[[4-Amino-2-(propylamino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methylidene]propanedinitrile
Uniqueness
2-[[4-Amino-2-(ethylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methylidene]propanedinitrile is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential biological activity compared to similar compounds with different substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
